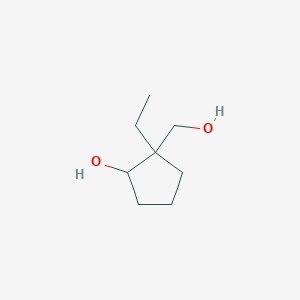
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol is a cyclic alcohol with a hydroxymethyl group and an ethyl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylmagnesium bromide (Grignard reagent) followed by the addition of formaldehyde. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as tributylphosphine or dimethylphenylphosphine can be used to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Ethyl-2-(carboxymethyl)cyclopentan-1-one.
Reduction: 2-Ethylcyclopentan-1-ol.
Substitution: 2-Ethyl-2-(halomethyl)cyclopentan-1-ol.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl group may also contribute to the compound’s hydrophobic interactions with biological molecules, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Cyclopentanol: Lacks the ethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
2-Hydroxymethylcyclopentan-1-ol: Similar structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylcyclopentan-1-ol:
Uniqueness: 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both the ethyl and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
150065-73-9 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-ethyl-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-8(6-9)5-3-4-7(8)10/h7,9-10H,2-6H2,1H3 |
Clave InChI |
BIWDGZWQFCZYHO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC1O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
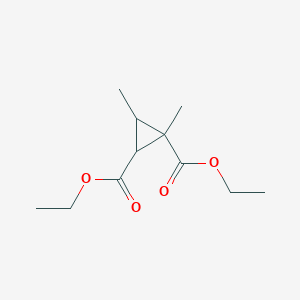

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
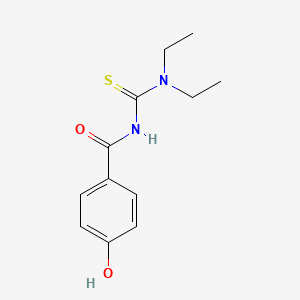
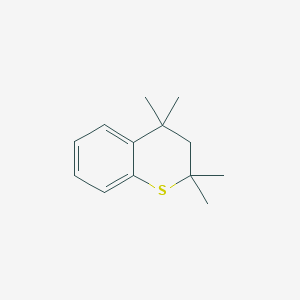
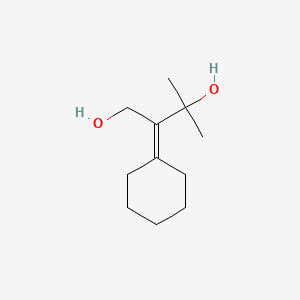
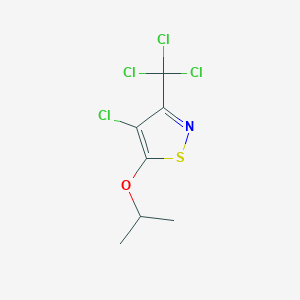
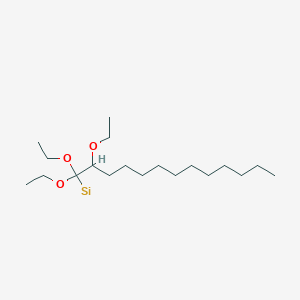
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)


![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
